molecular formula C25H22O3 B11163508 3-methyl-1-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11163508
M. Wt: 370.4 g/mol
InChI Key: PWAHGYAONBMEPP-UHFFFAOYSA-N
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Description

3-METHYL-1-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that combines a naphthalene moiety with a chromenone core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of 1-naphthol with an appropriate alkylating agent to introduce the methoxy group. This intermediate is then subjected to cyclization reactions to form the chromenone core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure efficient and selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

3-METHYL-1-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:

    Chemistry: The compound is studied for its unique photochromic properties, which are useful in the development of light-sensitive materials and devices.

    Biology: Research into the biological activity of this compound includes its potential as a therapeutic agent due to its interaction with various biological targets.

    Medicine: The compound’s structure allows for the exploration of its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Its photochromic properties make it valuable in the production of smart materials, such as photochromic lenses and coatings.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its ability to absorb light and undergo a reversible structural change. This photochromic behavior is due to the cleavage and reformation of bonds within the chromenone core, leading to a change in the compound’s color. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-1-[(NAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE apart is its specific combination of a naphthalene moiety with a chromenone core, which imparts unique photochromic properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-methyl-1-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H22O3/c1-16-13-22(27-15-18-9-6-8-17-7-2-3-10-19(17)18)24-20-11-4-5-12-21(20)25(26)28-23(24)14-16/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3

InChI Key

PWAHGYAONBMEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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